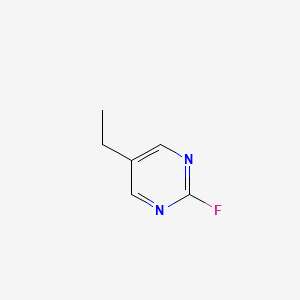
5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C13H11N3O4. This compound is known for its unique structure, which includes an isoindole core, a piperidine ring, and multiple functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
科学研究应用
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
Thalidomide: A well-known compound with a similar isoindole structure.
Lenalidomide: Another derivative with similar biological activities.
Pomalidomide: Shares structural similarities and is used in similar research applications.
Uniqueness
What sets 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O4/c1-6-4-7-8(5-9(6)15)14(21)17(13(7)20)10-2-3-11(18)16-12(10)19/h4-5,10H,2-3,15H2,1H3,(H,16,18,19) |
InChI 键 |
ICSONVIYYWCEDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1N)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)

![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)


![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)

